molecular formula C9H14O2 B1196867 8-Nonynoic acid CAS No. 30964-01-3

8-Nonynoic acid

Cat. No. B1196867
CAS RN: 30964-01-3
M. Wt: 154.21 g/mol
InChI Key: NLRIJHGYFNZMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nonynoic acid is a compound of interest in organic chemistry and materials science due to its unique structure and properties. Research focuses on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This compound, along with its derivatives, has been studied for various applications, though this summary will not cover its uses in drug formulations or related side effects.

Synthesis Analysis

8-Nonynoic acid and similar compounds have been synthesized through various methods, including the Ahmad-Strong method for synthesizing pentadecynoic acids with triple bonds in specific positions. This method achieves a high overall yield and demonstrates the versatility of synthesizing long-chain acetylenic acids (Howton & Stein, 1969). Additionally, the compound and its analogs have been synthesized from enynol via oxonium/Prins-type cyclization, showcasing an effective and selective Au(I) catalytic system (Vandavasi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of 8-Nonynoic acid and its derivatives, including 8-oxabicyclo[3.2.1]oct-2-enes, has been facilitated by X-ray diffraction and other spectroscopic methods. These studies reveal the compound's unique bicyclic and polycyclic structures, which are crucial for understanding its reactivity and properties (Sonneck et al., 2015).

Chemical Reactions and Properties

8-Nonynoic acid undergoes various chemical reactions due to its acetylenic bond and carboxylic acid group. These reactions include hydrogenation, halogenation, and cyclization, contributing to a wide range of derivatives with diverse properties. The synthesis and properties of methyl 9-nonyloxynonanoate, a reduction product of an unsaturated ether derived from 8-Nonynoic acid, exemplify the compound's chemical versatility (Curtis & Fenwick, 1973).

Physical Properties Analysis

The physical properties of 8-Nonynoic acid and related compounds, such as their melting points, boiling points, and solubility, are influenced by the position of unsaturation and the presence of functional groups. Molecular modeling has been used to predict these properties, providing insights into the compound's behavior in different environments (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of 8-Nonynoic acid, including acidity, reactivity with nucleophiles, and ability to form derivatives, are central to its applications in synthesis and materials science. Studies on the acidity and reactivity patterns of similar acetylenic acids provide a foundation for understanding 8-Nonynoic acid's behavior in chemical reactions (Cao et al., 2018).

Scientific Research Applications

  • Seed Germination Inhibition : 8-Nonynoic acid and its methyl esters, derived from Hibiscus rosa-sinensis, have been identified as inhibitors of lettuce seed germination. These compounds were synthesized via o-nitrophenyl selenides (Nakatani, Yamachika, Tanoue, & Hase, 1985).

  • Catalysis in Chemistry : In the field of chemistry, particularly in catalysis, α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes, which include compounds like 8-Nonynoic acid, are significant. These complexes are involved in catalytic transformations and C-C coupling reactions of alkynes (Cadierno, Gamasa, & Gimeno, 2004).

  • DNA Damage Analysis : In the study of DNA damage, specifically the analysis of 8-hydroxyguanine (8-OH-Gua) in DNA, 8-Nonynoic acid derivatives may play a role in the development of analytical methods using techniques like gas chromatography mass spectrometry (GC/MS) (Rodriguez, Jurado, Laval, & Dizdaroglu, 2000).

  • Mitochondrial Function in Parasites : 8-Nonynoic acid derivatives are crucial for understanding the mitochondrial function in parasites such as Plasmodium berghei. They impact the development of liver stage parasites by affecting lipoic acid scavenging (Deschermeier et al., 2012).

  • Gas Chromatography Applications : The analysis of positional isomers of methyl nonynoate, which includes 8-Nonynoic acid, has applications in gas chromatography. This analysis helps in better understanding the behavior of such compounds under different conditions (Anderson & Rakoff, 1965).

  • Biological Activities in Agriculture : 8-Nonynoic acid and its derivatives have been found to possess significant biological activities. They inhibit lettuce seed germination and seedling growth, and their effect depends on the number of carbon atoms in the acetylenic chain. These findings have implications for agricultural practices (Nakatani et al., 1986).

  • Environmental Impact and Biodegradation Studies : The study of the biodegradation of fluorotelomer alcohols like 8-Nonynoic acid is crucial for understanding their environmental impact. These compounds undergo biodegradation to form poly- and perfluorinated metabolites, which have implications for environmental chemistry and pollution (Li et al., 2018).

Safety And Hazards

When handling 8-Nonynoic acid, it’s important to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation of vapour or mist . It’s recommended to use personal protective equipment, including gloves and eye protection, and to ensure adequate ventilation .

properties

IUPAC Name

non-8-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIJHGYFNZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184954
Record name 8-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nonynoic acid

CAS RN

30964-01-3
Record name 8-Nonynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nonynoic acid
Reactant of Route 2
Reactant of Route 2
8-Nonynoic acid
Reactant of Route 3
Reactant of Route 3
8-Nonynoic acid
Reactant of Route 4
Reactant of Route 4
8-Nonynoic acid
Reactant of Route 5
8-Nonynoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Nonynoic acid

Citations

For This Compound
86
Citations
JH WOTIZ, ES HUDAK - The Journal of Organic Chemistry, 1954 - ACS Publications
… The 7 and 8-nonynoic acids were mixed with samples of 7 and 8-nonynoic acid prepared … On hydrolysis and decarboxylation 8-nonynoic acid was prepared in 18% yield. The prop…
Number of citations: 20 pubs.acs.org
M Nakatani, Y Fukunaga, H Haraguchi… - Bulletin of the …, 1986 - journal.csj.jp
… Among the acids tested, 8-nonynoic acid (ld) was the most … germination test, ln which 8-nonynoic acid (ld) exhibited greater … The structural significance of 8-nonynoic acid and its ester …
Number of citations: 13 www.journal.csj.jp
DL Luthria, H Sprecher - Lipids, 1993 - Springer
… Crossland and Servis (18) and coupled directly with the diGrignard adduct of 8-nonynoic acid to give 8,11,14-eicosatriynoic acid-19,19,20,20-d4 (5). In a similar way, the mesylate of the …
Number of citations: 13 link.springer.com
L Heslinga, R van Der Linde, HJJ Pabon… - Recueil des Travaux …, 1975 - Wiley Online Library
… 3,3-dimethyl-8-nonynoic acid (16) was prepared via coupling of 1-chloro-5-hexyne with the r-anion of lithium isobutyrate (from isobutyric acid + 2 eq. lithium isopropylcyclohexylamide in …
Number of citations: 11 onlinelibrary.wiley.com
ES Hudak, BD Mercer, JH Wotiz - Journal of the American Pharmaceutical …, 1956 - Elsevier
… It is interesting to note, also, that at PH 7, 8-nonynoic acid showed more activity against organism 13 than the standard, undecylenic acid. In fact, the overall picture of activity by this …
Number of citations: 7 www.sciencedirect.com
V Vaithiyanathan, S Mirunalini - Journal of Biomedical Research, 2015 - ncbi.nlm.nih.gov
Dear Editor: Pergularia daemia Forsk (Asclepiadaceae) is a perennial twining herb commonly known as veliparuthi in Tamil. The plant has anthelmintic, laxative, antidiabetic, …
Number of citations: 15 www.ncbi.nlm.nih.gov
JP Ward, DA Van Dorp - … des Travaux Chimiques des Pays‐Bas, 1969 - Wiley Online Library
… Compound XI was brominated with PBr3, the keto-group was then protected by acetalization with triethyl orthoformate, and the product was coupled with 8-nonynoic acid as its di(…
Number of citations: 3 onlinelibrary.wiley.com
L Ray, TR Valentic, T Miyazawa, DM Withall… - Nature …, 2016 - nature.com
… ambofaciens, yielding 8-nonynoic acid 40, which is converted to its CoA thioester, … To test this hypothesis, we synthesized 8-nonynoic acid 40 and fed it to S. ambofaciens W130. This …
Number of citations: 18 www.nature.com
ELH Mervat, NA Ashmawy, MZM Salem… - Microbial …, 2017 - Elsevier
… camaldulensis bark ButE contains 8-nonynoic acid methyl ester (45.6), camphor (30.9%), menthol (8.8%), and 1,8-cineole (eucalyptol) (8.2%), whilst the EO of C. dioscoridis aerial parts …
Number of citations: 53 www.sciencedirect.com
SP Gandhi, KB Lokhande, VK Swamy, RK Nanda… - Data in brief, 2019 - Elsevier
Molecular docking analysis of twenty two phytoconstituents from Hibiscus rosa-sinensis, against seven targets of obesity like pancreatic lipase, fat and obesity protein (FTO protein), …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.